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Compound of Interest

Compound Name: 3-Bromo-6-nitroquinoline

Cat. No.: B1315975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Bromo-6-
nitroquinoline, a substituted quinoline of interest in medicinal chemistry and materials science.

This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, supported by detailed experimental protocols for their

acquisition. The information presented herein is crucial for the unambiguous identification,

characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for 3-Bromo-6-
nitroquinoline. These values are estimated based on the analysis of substituent effects on the

quinoline scaffold and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of

organic compounds. The predicted ¹H and ¹³C NMR data for 3-Bromo-6-nitroquinoline in a

standard deuterated solvent such as DMSO-d₆ are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Bromo-6-nitroquinoline

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1315975?utm_src=pdf-interest
https://www.benchchem.com/product/b1315975?utm_src=pdf-body
https://www.benchchem.com/product/b1315975?utm_src=pdf-body
https://www.benchchem.com/product/b1315975?utm_src=pdf-body
https://www.benchchem.com/product/b1315975?utm_src=pdf-body
https://www.benchchem.com/product/b1315975?utm_src=pdf-body
https://www.benchchem.com/product/b1315975?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-2 8.9 - 9.1 d J ≈ 2.0

H-4 8.7 - 8.9 d J ≈ 2.0

H-5 8.4 - 8.6 d J ≈ 9.2

H-7 8.2 - 8.4 dd J ≈ 9.2, 2.4

H-8 7.8 - 8.0 d J ≈ 2.4

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Bromo-6-nitroquinoline

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 152 - 154

C-3 120 - 122

C-4 138 - 140

C-4a 148 - 150

C-5 125 - 127

C-6 145 - 147

C-7 128 - 130

C-8 123 - 125

C-8a 132 - 134

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information regarding the functional groups present in a

molecule. The predicted characteristic IR absorption bands for 3-Bromo-6-nitroquinoline are

listed below.

Table 3: Predicted IR Spectroscopic Data for 3-Bromo-6-nitroquinoline
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Wavenumber (cm⁻¹) Vibrational Mode

3100 - 3000 Aromatic C-H stretch

1600 - 1580 C=C and C=N stretching (quinoline ring)

1530 - 1500 Asymmetric N-O stretching (nitro group)

1350 - 1330 Symmetric N-O stretching (nitro group)

850 - 800 C-H out-of-plane bending

700 - 600 C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

a compound. The predicted mass spectrometric data for 3-Bromo-6-nitroquinoline are

detailed below.

Table 4: Predicted Mass Spectrometry Data for 3-Bromo-6-nitroquinoline

m/z Value Interpretation

252 / 254
[M]⁺ and [M+2]⁺ molecular ions (due to ⁷⁹Br and

⁸¹Br isotopes in ~1:1 ratio)

206 / 208 [M-NO₂]⁺

127 [M-Br-NO₂]⁺

Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy
Sample Preparation:
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Weigh approximately 10-20 mg of 3-Bromo-6-nitroquinoline for ¹H NMR and 50-100 mg for

¹³C NMR.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-

d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Acquisition Parameters:

Spectral Width: 0-10 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16-32.

Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are

referenced to the residual solvent peak.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

Pulse Program: Proton-decoupled pulse sequence.

Acquisition Parameters:

Spectral Width: 0-160 ppm.

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are

referenced to the solvent peak.

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 3-Bromo-6-nitroquinoline sample directly onto the ATR

crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample and

the crystal.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Processing: A background spectrum of the clean, empty ATR crystal is collected and

automatically subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation:
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Prepare a dilute solution of 3-Bromo-6-nitroquinoline (approximately 1 mg/mL) in a suitable

volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

Mass Spectrometer: A mass spectrometer equipped with an electron ionization source, often

coupled with a gas chromatograph (GC-MS) for sample introduction.

Ionization: Standard electron energy of 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Detection Mode: Positive ion mode.

Mass Range: Scan from m/z 50 to 300.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

3-Bromo-6-nitroquinoline.
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General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-6-nitroquinoline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1315975#spectroscopic-data-of-3-bromo-6-
nitroquinoline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1315975?utm_src=pdf-body-img
https://www.benchchem.com/product/b1315975#spectroscopic-data-of-3-bromo-6-nitroquinoline-nmr-ir-ms
https://www.benchchem.com/product/b1315975#spectroscopic-data-of-3-bromo-6-nitroquinoline-nmr-ir-ms
https://www.benchchem.com/product/b1315975#spectroscopic-data-of-3-bromo-6-nitroquinoline-nmr-ir-ms
https://www.benchchem.com/product/b1315975#spectroscopic-data-of-3-bromo-6-nitroquinoline-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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